2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride
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Overview
Description
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, indoline derivatives from reduction, and various substituted indoles from electrophilic substitution .
Scientific Research Applications
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For example, it can activate tropomyosin-related kinase B (TrkB) receptors, which play a role in neuronal survival and function . This activation can lead to downstream signaling events that promote cell survival and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride is unique due to its specific molecular structure, which allows it to interact with particular molecular targets such as TrkB receptors. This specificity can lead to unique biological effects and potential therapeutic applications .
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H |
InChI Key |
QVOPUNLOZHSJTC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O.[Cl-] |
Origin of Product |
United States |
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